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Compound of Interest

Compound Name: 4,7-Dimethyloctan-4-ol

CAS No.: 19781-13-6

Cat. No.: B008989 Get Quote

Executive Summary
4,7-Dimethyloctan-4-ol (CAS: 19781-13-6) is a saturated tertiary terpene alcohol used in

fragrance and flavor chemistry. Due to its structural similarity to ubiquitous isomers like

Tetrahydrolinalool (3,7-Dimethyloctan-3-ol), chromatographic separation based solely on

retention indices (RI) is often insufficient; both compounds exhibit Kovats indices near 1066 on

non-polar columns.

This guide provides a definitive mass spectrometric characterization of 4,7-Dimethyloctan-4-
ol. By analyzing the electron ionization (EI) fragmentation patterns, specifically the

-cleavage mechanisms, researchers can reliably distinguish this compound from its isomers.
The diagnostic base peak for 4,7-Dimethyloctan-4-ol is m/z 87, whereas Tetrahydrolinalool is
identified by a base peak of m/z 73.

Structural Analysis & Isomer Comparison
To understand the fragmentation, one must first map the alkyl groups attached to the

quaternary carbon (the site of the hydroxyl group). In Electron Ionization (EI), tertiary alcohols

preferentially undergo

-cleavage, losing the largest alkyl group to form a resonance-stabilized oxonium ion.
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Feature
4,7-Dimethyloctan-4-ol

(Target)
Tetrahydrolinalool

(Alternative)

IUPAC Name 4,7-Dimethyloctan-4-ol 3,7-Dimethyloctan-3-ol

Hydroxyl Position C4 C3

Side Chains at C-OH

1.[1][2] Methyl (Mass 15)2.

Propyl (Mass 43)3. Isopentyl

(Mass 71)

1. Methyl (Mass 15)2. Ethyl

(Mass 29)3. 4-Methylpentyl

(Mass 85)

Predicted Loss
Loss of Isopentyl (Largest

group)

Loss of 4-Methylpentyl

(Largest group)

Resulting Base Peak
m/z 87 (

)

m/z 73 (

)

Experimental Protocol: GC-MS Characterization
To replicate these results, ensure your instrumentation is calibrated to the following standard

parameters. This protocol ensures reproducible fragmentation ratios for library matching.

Instrumentation Parameters
Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV (Standard)

Source Temperature: 230 °C (Prevents condensation of high boiling alcohols)

Transfer Line Temperature: 250 °C

Scan Range: m/z 35–350

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)

Carrier Gas: Helium at 1.0 mL/min (constant flow)
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System Suitability: Inject a standard of Linalool. Ensure the ratio of m/z 71 to m/z 93 is

consistent with NIST library specifications before running the unknown.

Peak Shape: Tertiary alcohols are prone to tailing or dehydration in the injector. If the

molecular ion (M+) is completely absent and alkene peaks (m/z 69, 55, 41) dominate

excessively, lower the inlet temperature to 200 °C to reduce thermal degradation.

Fragmentation Mechanism Analysis
The mass spectrum of 4,7-Dimethyloctan-4-ol is dominated by ions resulting from the

cleavage of bonds adjacent to the oxygen-bearing carbon (C4).

Primary Pathway: -Cleavage
The radical cation formed at the oxygen atom triggers the homolytic cleavage of the C-C bond

of the largest alkyl substituent.

Formation of m/z 87 (Base Peak):

The molecule loses the isopentyl group (

, mass 71).

Calculation:

.

Structure of Ion:

. A stabilized oxonium ion.

Formation of m/z 115 (Secondary Ion):

The molecule loses the propyl group (

, mass 43).

Calculation:

.
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Abundance: Lower than m/z 87 because the loss of the smaller propyl group is kinetically

less favorable than the larger isopentyl group.

Secondary Pathway: Dehydration
Tertiary alcohols readily lose water (

, mass 18) under EI conditions or thermally in the injector.

m/z 140: Molecular ion (

) minus water (

).

Alkene Fragmentation: The resulting alkene (C10H20) fragments further into hydrocarbon

clusters, typically m/z 69, 55, and 41.

Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic origin of the primary ions.

4,7-Dimethyloctan-4-ol
(MW 158)

Base Peak: m/z 87
(Oxonium Ion)

- Isopentyl (71)

m/z 115
(Propyl Loss)- Propyl (43)

m/z 143
(Methyl Loss)

- Methyl (15)

m/z 140
(M - H2O)

- H2O (18)

Alkene Series
m/z 41, 55, 69

Fragmentation

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation pathways of 4,7-Dimethyloctan-4-ol. The red node

indicates the diagnostic base peak.
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Comparative Performance Data
When analyzing an unknown sample, use this table to distinguish between the two most likely

isomers.

Spectral Fingerprint Comparison[3]
m/z Fragment

4,7-Dimethyloctan-4-

ol
Tetrahydrolinalool Diagnostic Note

87 100% (Base Peak) < 5%
Primary Identifier.

Specific to 4,7-isomer.

73 < 5% 100% (Base Peak)
Primary Identifier.

Specific to 3,7-isomer.

69 High (~40-60%) High (~50%)

Non-diagnostic

(Common terpene

fragment).

55 Medium (~30%) Medium (~25%) Non-diagnostic.

43 High (Propyl/Acetyl) High (Isopropyl)
Present in both, but

origin differs.

140 Present (M-18) Present (M-18)
Dehydration peak;

confirms MW 158.

Decision Workflow
Use the following logic gate to validate your identification during data processing.
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Unknown Peak
RI ~1066 (Non-polar)

Is Molecular Weight 158?
(Check M-18 = 140)

Identify Base Peak

Yes

ID: 4,7-Dimethyloctan-4-ol

m/z 87

ID: Tetrahydrolinalool
(3,7-Dimethyloctan-3-ol)

m/z 73

ID: Other Isomer
(e.g., 2,6-dimethyl-2-octanol)

m/z 59 or 45

Click to download full resolution via product page

Figure 2: Logical decision tree for differentiating C10 terpene alcohol isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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